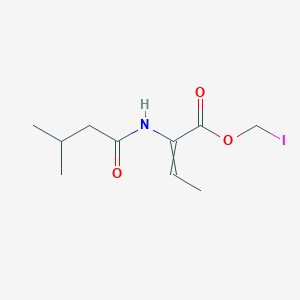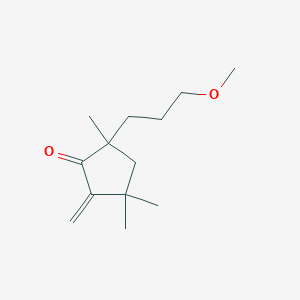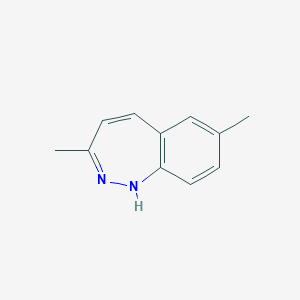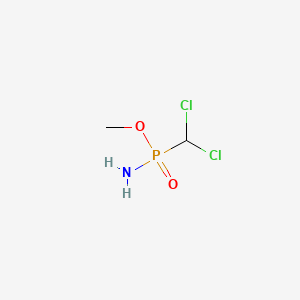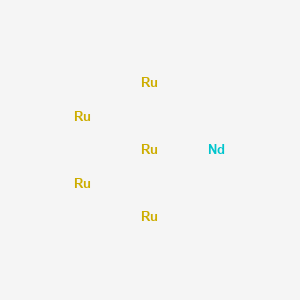
Neodymium--ruthenium (1/5)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodymium-ruthenium (1/5) is a compound formed by the combination of neodymium and ruthenium in a 1:5 ratio Neodymium is a rare earth metal, while ruthenium is a transition metal belonging to the platinum group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of neodymium-ruthenium (1/5) typically involves high-temperature reactions between neodymium and ruthenium. One common method is the direct combination of the elemental metals in a controlled atmosphere to prevent oxidation. The reaction is carried out at temperatures around 1477 K to ensure complete formation of the compound .
Industrial Production Methods: Industrial production of neodymium-ruthenium (1/5) may involve more sophisticated techniques such as chemical vapor deposition or electrochemical deposition. These methods allow for precise control over the composition and purity of the compound, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Neodymium-ruthenium (1/5) can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, ruthenium in the compound can be oxidized to form ruthenium dioxide (RuO2) when exposed to oxygen at elevated temperatures .
Common Reagents and Conditions: Common reagents used in reactions involving neodymium-ruthenium (1/5) include oxygen, hydrogen, and halogens. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions and to ensure the desired products are formed .
Major Products: The major products formed from reactions involving neodymium-ruthenium (1/5) depend on the specific reagents and conditions used. For example, oxidation with oxygen can produce ruthenium dioxide, while reactions with halogens can form neodymium halides and ruthenium halides .
Aplicaciones Científicas De Investigación
Neodymium-ruthenium (1/5) has several scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogen evolution and carbon dioxide reduction . In biology and medicine, ruthenium complexes are being explored for their potential as anticancer and antimicrobial agents . In industry, the compound is used in the production of advanced materials and electronic components .
Mecanismo De Acción
The mechanism by which neodymium-ruthenium (1/5) exerts its effects depends on the specific application. In catalysis, the compound’s effectiveness is attributed to the unique electronic properties of ruthenium, which facilitate various chemical transformations. In biological applications, ruthenium complexes can interact with DNA and other cellular components, leading to their therapeutic effects .
Comparación Con Compuestos Similares
Neodymium-ruthenium (1/5) can be compared with other similar compounds, such as neodymium-ruthenium (1/2) and neodymium-ruthenium (1/3). These compounds share some properties but differ in their stoichiometry and specific applications. For example, neodymium-ruthenium (1/2) has been studied for its magnetic properties, while neodymium-ruthenium (1/3) is of interest for its catalytic activity .
Conclusion
Neodymium-ruthenium (1/5) is a compound with unique properties and diverse applications in various fields. Its preparation involves high-temperature reactions, and it can undergo various chemical transformations. The compound is used in scientific research, particularly in catalysis and medicine, and its mechanism of action is closely related to the properties of ruthenium. Compared to similar compounds, neodymium-ruthenium (1/5) stands out for its specific applications and properties.
Propiedades
Número CAS |
88387-65-9 |
|---|---|
Fórmula molecular |
NdRu5 |
Peso molecular |
649.6 g/mol |
Nombre IUPAC |
neodymium;ruthenium |
InChI |
InChI=1S/Nd.5Ru |
Clave InChI |
ZYTRYCQNGGAVMK-UHFFFAOYSA-N |
SMILES canónico |
[Ru].[Ru].[Ru].[Ru].[Ru].[Nd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


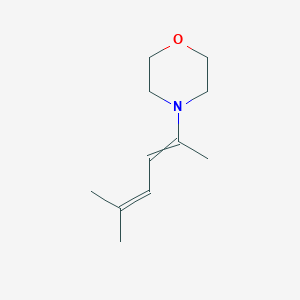
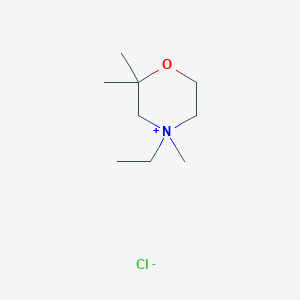


![3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14405882.png)

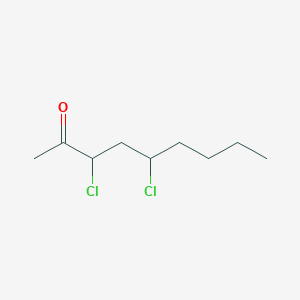
![3,4-Dichloro-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14405904.png)
![2-[(Propan-2-ylidene)amino]benzamide](/img/structure/B14405909.png)

